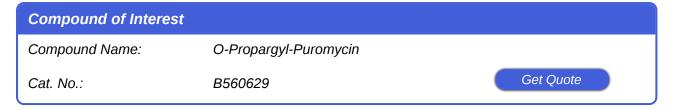


O-Propargyl-Puromycin: A Technical Guide to Monitoring Global Protein Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Propargyl-Puromycin (OPP) is a powerful and versatile tool for the sensitive and specific detection of global protein synthesis in cells and organisms. As an analog of puromycin, OPP is incorporated into the C-terminus of nascent polypeptide chains by ribosomes, leading to the termination of translation.[1][2][3] The key feature of OPP is its terminal alkyne group, which allows for a highly specific and efficient covalent reaction with fluorescent azides or biotinazides via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3] This enables the visualization and quantification of newly synthesized proteins, providing a dynamic snapshot of the cellular translatome.

This technical guide provides an in-depth overview of the core principles of the OPP-based protein synthesis assay, detailed experimental protocols, and data interpretation for researchers in basic science and drug development.

Mechanism of Action

O-Propargyl-Puromycin is a cell-permeable molecule that mimics the structure of aminoacyltRNA.[4][5] This mimicry allows it to enter the A-site of the ribosome during active translation. The ribosome then catalyzes the formation of a peptide bond between the C-terminus of the growing polypeptide chain and the amino group of OPP. This incorporation of OPP effectively terminates translation, as it lacks the necessary components for the subsequent translocation





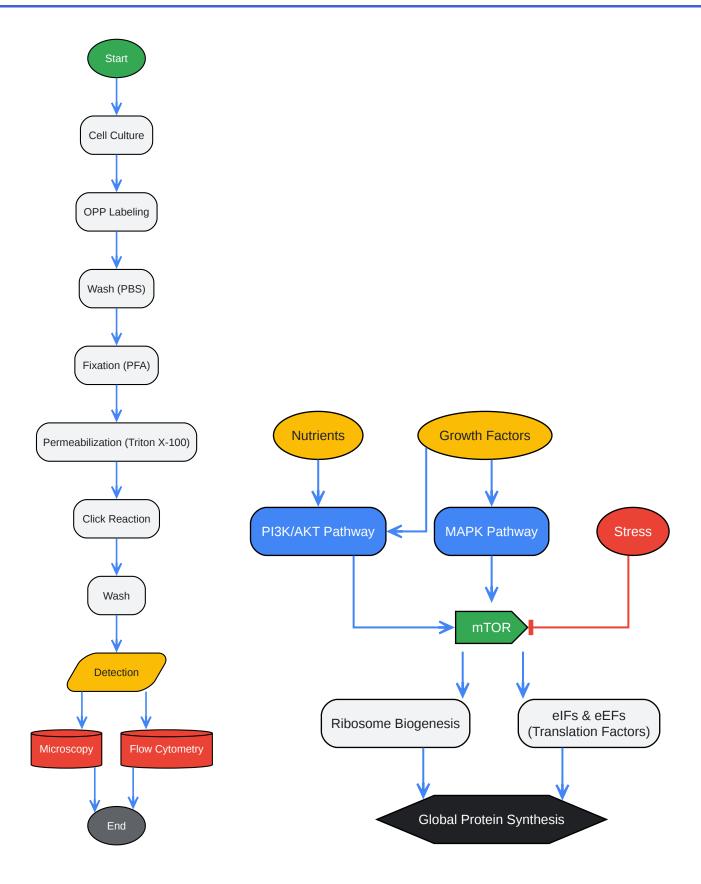


and peptide bond formation steps.[2][6] The result is a truncated polypeptide chain covalently tagged with a "clickable" alkyne group, ready for subsequent detection.[1][3]









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